1-Bromo-2-isopropoxy-3-nitrobenzene
Overview
Description
1-Bromo-2-isopropoxy-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropoxy-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and etherification of benzene derivatives. One common method involves the bromination of 2-isopropoxybenzene followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of bromine or brominating agents like dibromohydantoin in the presence of a catalyst and solvents such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process includes careful control of reaction temperatures, use of high-purity reagents, and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-isopropoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions can oxidize the isopropoxy group.
Major Products:
Substitution: Formation of 2-isopropoxy-3-nitrobenzene derivatives.
Reduction: Formation of 1-bromo-2-isopropoxy-3-aminobenzene.
Oxidation: Formation of 1-bromo-2-formyloxy-3-nitrobenzene.
Scientific Research Applications
1-Bromo-2-isopropoxy-3-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its unique substituents.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-isopropoxy-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparison with Similar Compounds
1-Bromo-2-nitrobenzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
2-Bromo-1-nitrobenzene: Differently substituted, leading to variations in reactivity and applications.
1-Bromo-3-nitrobenzene: Similar but with different substitution pattern affecting its chemical behavior.
Uniqueness: 1-Bromo-2-isopropoxy-3-nitrobenzene is unique due to the presence of both an isopropoxy group and a nitro group on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .
Properties
IUPAC Name |
1-bromo-3-nitro-2-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPKYHXJEDTKJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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